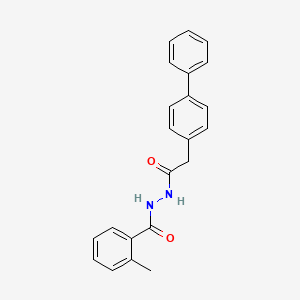![molecular formula C17H20N2O3S B5876870 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, also known as PS431, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of sulfonamide compounds and has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation.
Wirkmechanismus
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide exerts its anticancer effects by inhibiting the activity of CDK4, CDK6, and HDAC6. CDK4 and CDK6 are involved in the regulation of the cell cycle, and their inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to cell cycle arrest. HDAC6 is involved in the regulation of protein degradation and its inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis.
Biochemical and Physiological Effects
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. It has also been shown to have minimal toxicity in normal cells, which allows for the study of its effects on cancer cells without interfering with normal cell function. However, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in in vivo studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
For N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide research include the identification of biomarkers, the development of more water-soluble analogs, and the evaluation of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide in combination with other anticancer agents.
Synthesemethoden
The synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with 2-phenylethylamine to form the intermediate product. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 4 (CDK4), CDK6, and histone deacetylase 6 (HDAC6), which are involved in cancer cell proliferation. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-17(20)19-15-8-10-16(11-9-15)23(21,22)18-13-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPQVUHUSUIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)



![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)
